molecular formula C17H19FN2OS B4863735 [4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4863735
M. Wt: 318.4 g/mol
InChI Key: WZUZRFXKAQMLJT-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone: is a chemical compound with the molecular formula C17H19FN2OS It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology:

Medicine:

Industry:

    Chemical Manufacturing: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is facilitated by the fluorobenzylpiperazine moiety, which interacts with the enzyme’s active site residues.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the thienylmethanone moiety in 4-(4-fluorobenzyl)piperazinomethanone imparts unique electronic properties, making it distinct from its analogs. This structural variation can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-13-10-15(12-22-13)17(21)20-8-6-19(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUZRFXKAQMLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 2
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[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

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